N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)16-8-6-14(7-9-16)12-23-13-20-21-22-23/h2-9,13H,10-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHDYTWTBFDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Attachment of the Methoxyphenyl Ethyl Chain: This step involves the alkylation of the tetrazole ring with a 2-(2-methoxyphenyl)ethyl halide under basic conditions.
Formation of the Benzamide Group: The final step involves the acylation of the intermediate product with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the observed biological effects. The methoxyphenyl ethyl chain and benzamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-Tetrazol-1-yl)benzamide ()
- Structure : Differs in methoxy position (para vs. ortho on phenyl).
- Impact :
- 4-Methoxyphenyl : Increased electron-donating effects may alter electronic properties and binding affinity.
- Reduced steric hindrance compared to the ortho-substituted target compound.
- Molecular Weight : 337.4 g/mol.
N-(2-Methoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide ()
- Structure : Lacks the ethyl linker; methoxyphenyl is directly attached.
- Impact :
- Shorter chain : Reduced flexibility may limit interactions with deep binding pockets.
- Molecular Weight : 295.30 g/mol (C₁₅H₁₃N₅O₂).
Tetrazole Modifications
N-[2-(4-Methoxyphenyl)ethyl]-4-(5-Methyl-1H-Tetrazol-1-yl)benzamide ()
- Structure : Incorporates a methyl group at the tetrazole’s 5-position.
- Molecular Weight: 337.4 g/mol.
N-Phenyl-4-(1H-Tetrazol-1-yl)benzamide ()
- Structure : Simple phenyl group without methoxy or ethyl substituents.
- Impact :
- Simpler structure : Lower molecular weight (283.3 g/mol) but reduced specificity for biological targets.
Structural and Pharmacological Comparison Table
Key Research Findings
- Ethyl Linker : Enhances conformational flexibility, enabling interactions with targets requiring deeper binding pockets (e.g., GPCRs or kinases) .
- Tetrazole vs. Imidazole : Tetrazole’s higher acidity (pKa ~4.9) may improve ionic interactions in physiological environments compared to imidazole (pKa ~7.0) .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
Structural Overview
The compound features a methoxyphenyl group, a tetrazole ring, and an amide functional group. The tetrazole moiety is particularly significant as it has been associated with various pharmacological properties, including anti-inflammatory and analgesic effects.
Pharmacological Properties
Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological activities. This compound has shown potential in the following areas:
- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties similar to those observed in other methoxyphenyl derivatives .
- Anticancer Effects : The presence of the tetrazole ring may enhance the compound's cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated significant activity against non-small cell lung cancer and colon cancer cells .
- Anti-inflammatory Properties : The compound's structural features suggest potential for modulating inflammatory pathways, although specific studies are still needed to confirm these effects.
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various tetrazole-containing compounds, this compound was tested against several cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent.
Study 2: Anticonvulsant Properties
Research on related compounds with similar structures has shown promising anticonvulsant activity. For instance, derivatives with methoxy groups have been linked to enhanced efficacy in seizure models. Further investigation into this compound could elucidate its potential in this therapeutic area .
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission and cellular proliferation pathways.
Conclusion and Future Directions
This compound presents a compelling case for further research due to its unique structure and potential biological activities. Future studies should focus on:
- In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic studies to better understand how the compound interacts with biological targets.
- Structure-activity relationship (SAR) analyses to identify modifications that could enhance its potency and selectivity.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide bond formation : React benzoyl chloride derivatives with 2-(2-methoxyphenyl)ethylamine to generate the benzamide backbone.
Tetrazole introduction : Use nucleophilic substitution or copper-catalyzed "click chemistry" to attach the tetrazole moiety at the 4-position of the benzamide.
Reaction conditions (e.g., solvent, temperature, catalysts) significantly influence yields. For example, highlights optimizing solvent polarity (e.g., DMF vs. THF) to improve tetrazole coupling efficiency . further validates microwave-assisted synthesis for accelerating reaction rates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of methoxyphenyl (δ ~3.8 ppm for OCH3) and tetrazole (δ ~8.5-9.5 ppm) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 337.4 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and conformational details (e.g., dihedral angles between aromatic rings) .
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption at λ ~270 nm (tetrazole absorption band) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, tetrazole substitution) impact biological activity in SAR studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with systematic variations:
| Substituent Modification | Observed Effect (Example) | Source |
|---|---|---|
| 2-Methoxyphenyl vs. 4-Methoxyphenyl | Enhanced receptor binding affinity (e.g., GPCR targets) due to steric/electronic differences . | |
| Tetrazole vs. Carboxylic Acid | Improved metabolic stability but reduced solubility . |
Advanced methods include:
- Molecular docking : Predicts binding poses with target proteins (e.g., angiotensin receptors).
- In vitro assays : Measures IC50 values for enzyme inhibition (e.g., cyclooxygenase-2) .
Q. How can researchers resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Discrepancies often arise from:
- Solvent selection : Use standardized solvents (e.g., DMSO for stock solutions) to minimize variability.
- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts .
- pH-dependent solubility : Perform pH-solubility profiling (pH 1–7.4) to mimic physiological conditions .
Q. What strategies validate target engagement in mechanistic studies?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of target proteins.
- Knockout/knockdown models : Compare activity in wild-type vs. CRISPR-edited cell lines.
- Radioligand displacement assays : Quantify binding affinity (Ki) using tritiated ligands .
Q. How can crystallographic data inform drug design for this compound?
- Methodological Answer : X-ray structures (e.g., PDB entries) reveal:
- Conformational flexibility : The methoxyphenyl group adopts a 65.5° dihedral angle with the benzamide core, influencing receptor interactions .
- Hydrogen-bond networks : Tetrazole N-atoms form key H-bonds with catalytic residues (e.g., in kinases) .
Use software like AutoDock or Schrödinger to model derivative interactions .
Data Contradiction Analysis
Q. Why do catalytic yields vary in reported syntheses?
- Methodological Answer : Variations stem from:
- Catalyst purity : Impure Cu(I) in click reactions reduces tetrazole coupling efficiency.
- Oxygen sensitivity : Tetrazole formation requires inert atmospheres (N2/Ar) to prevent oxidation .
- Workup protocols : Column chromatography vs. recrystallization affects isolated yields (e.g., 53% vs. 86% in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
